2-(3-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound is a tetrahydroquinoline derivative featuring a 4-methylbenzenesulfonyl group at the 1-position and a 2-(3-methoxyphenoxy)acetamide moiety at the 6-position. The presence of the sulfonyl group enhances stability and may influence pharmacokinetic properties, while the methoxyphenoxy group could modulate lipophilicity and target binding .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-8-11-23(12-9-18)33(29,30)27-14-4-5-19-15-20(10-13-24(19)27)26-25(28)17-32-22-7-3-6-21(16-22)31-2/h3,6-13,15-16H,4-5,14,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSWWOAEAQCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 3-methoxyphenoxy acetic acid, which is then coupled with the tetrahydroquinoline derivative under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with certain enzymes or receptors, while the tetrahydroquinoline moiety could modulate biological pathways. The methylbenzenesulfonyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features, synthetic yields, and molecular properties of the target compound and its analogs:
Key Observations:
Core Structure Variations: The target compound and BF22084 share a tetrahydroquinoline core, while analogs like 28a and 20 are based on tetrahydroisoquinoline. The tetrahydroquinoline derivatives generally exhibit lower molecular weights compared to tetrahydroisoquinolines due to fewer substituents .
Substituent Effects :
- Sulfonyl vs. Carbonyl Groups : BF22084 (propane-1-sulfonyl) and G502-0095 (furan-2-carbonyl) demonstrate how sulfonyl groups increase molecular weight and polarity compared to carbonyl groups. Sulfonyl groups may enhance metabolic stability but reduce solubility .
- Positional Modifications : Compound 20 includes a 7-(piperidinylethoxy) group, which significantly increases molecular weight (665.80 vs. 516.59 for the target) and likely impacts receptor binding .
Synthetic Yields: BF22084 and related analogs (e.g., G502-0095) are synthesized with moderate-to-high yields (65–90%), suggesting robust synthetic routes for tetrahydroquinoline derivatives . In contrast, tetrahydroisoquinoline derivatives like 20 require multi-step syntheses with lower yields (24–82%) due to steric hindrance .
Biological Relevance: Tetrahydroisoquinoline derivatives (e.g., 28a, 20) are reported as selective orexin receptor antagonists, highlighting the importance of the 6- and 7-position substituents for receptor affinity .
Research Findings and Data
Table: NMR and Mass Spectrometry Data for Select Compounds
Key Insights:
- Tetrahydroquinoline Derivatives: The absence of explicit NMR data for the target compound limits direct comparisons, but analogs like G502-0095 show distinct aromatic and methoxy proton signals .
- Tetrahydroisoquinoline Derivatives: Compounds like 28a exhibit characteristic split signals for benzyl and dimethoxyphenyl groups, aiding structural confirmation .
Biological Activity
2-(3-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H26N2O5S
- Molar Mass : 466.56 g/mol
- CAS Number : 1005300-35-5
The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. The presence of the methoxyphenoxy group and the tetrahydroquinoline moiety suggests potential interactions with enzyme systems and receptor sites involved in various signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes.
- Antimicrobial Activity : The compound may exhibit antibacterial properties through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds containing tetrahydroquinoline structures have been investigated for their anticancer properties. A study highlighted that certain tetrahydroquinoline derivatives demonstrate cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis through caspase activation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of tetrahydroquinoline derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation (IC50 values in the low micromolar range). |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics. |
| Study 3 | Assessed the anti-inflammatory effects in vitro. The compound reduced pro-inflammatory cytokine production in macrophage cell lines by modulating NF-kB signaling pathways. |
In Silico Studies
Recent computational studies have provided insights into the binding affinity of the compound with various biological targets using molecular docking techniques. These studies suggest that the compound may effectively bind to key proteins involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
